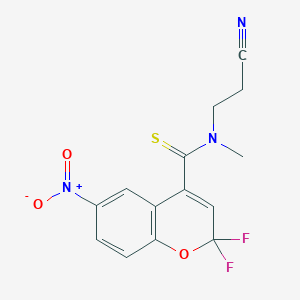

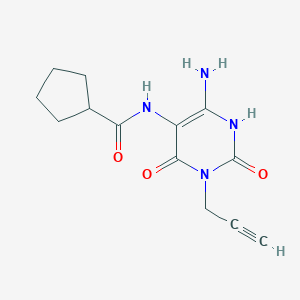

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

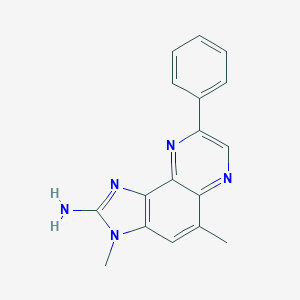

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased inflammation. In recent years, A-769662 has emerged as a promising tool for studying the role of AMPK in various physiological and pathological processes.

Wirkmechanismus

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation of the α subunit by upstream kinases such as LKB1. This leads to increased activity of AMPK, which in turn leads to downstream effects on cellular metabolism and signaling pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide are primarily mediated through its activation of AMPK. This includes increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity in adipocytes, and reduced inflammation in macrophages. N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, which can also activate other signaling pathways, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to selectively activate AMPK. However, one limitation of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve maximal AMPK activation in certain experimental systems.

Zukünftige Richtungen

There are several potential future directions for research on N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators that can be used in a wider range of experimental systems. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases, such as Alzheimer's disease and type 2 diabetes. Finally, there is growing interest in the use of AMPK activators as potential therapeutics for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders.

Synthesemethoden

The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide involves a multi-step process, which has been described in detail in several publications. One popular method involves the condensation of 5-amino-1H-pyrimidine-2,4-dione with propargyl bromide to form 6-(prop-2-yn-1-ylamino)-1H-pyrimidine-2,4-dione. This intermediate is then coupled with cyclopentanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to enhance glucose uptake and fatty acid oxidation in skeletal muscle cells, improve insulin sensitivity in adipocytes, and reduce inflammation in macrophages. In addition, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been used to study the effects of AMPK activation in cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.

Eigenschaften

CAS-Nummer |

152529-71-0 |

|---|---|

Produktname |

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |

Molekularformel |

C13H16N4O3 |

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C13H16N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h1,8H,3-7,14H2,(H,15,18)(H,16,20) |

InChI-Schlüssel |

FVCJCGYLBCDQHU-UHFFFAOYSA-N |

SMILES |

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |

Kanonische SMILES |

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |

Synonyme |

Cyclopentanecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)